
1-(6-Methyl-4-nitropyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-4-nitropyridin-2-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a 6-methyl-4-nitropyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-4-nitropyridin-2-yl)piperazine typically involves the reaction of 6-methyl-4-nitropyridine with piperazine under specific conditions. One common method includes:
Nucleophilic Substitution: The reaction of 6-methyl-4-nitropyridine with piperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Cyclization Reactions: Cyclization of 1,2-diamine derivatives with sulfonium salts can also be employed to synthesize piperazine derivatives.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methyl-4-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products:
Reduction: 1-(6-Methyl-4-aminopyridin-2-yl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Methyl-4-nitropyridin-2-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-4-nitropyridin-2-yl)piperazine is not well-documented. similar piperazine derivatives are known to interact with various molecular targets, including neurotransmitter receptors and enzymes. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components .
Comparison with Similar Compounds
1-(6-Chloro-3-nitropyridin-2-yl)piperazine: This compound has a similar structure but with a chloro substituent instead of a methyl group.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound features a pyrazine-2-carbonyl group and is studied for its anti-tubercular activity.
Uniqueness: 1-(6-Methyl-4-nitropyridin-2-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H14N4O2 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(6-methyl-4-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C10H14N4O2/c1-8-6-9(14(15)16)7-10(12-8)13-4-2-11-3-5-13/h6-7,11H,2-5H2,1H3 |
InChI Key |
NHOCIWNSQJZSFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)N2CCNCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11776998.png)
![8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11777004.png)
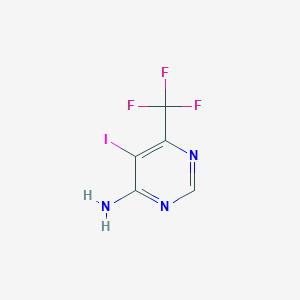
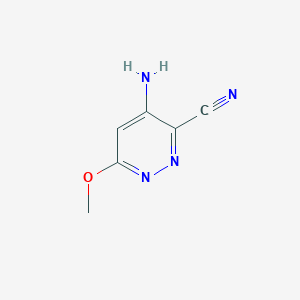
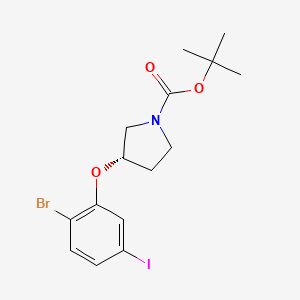
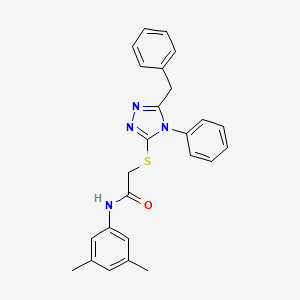

![(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone](/img/structure/B11777034.png)
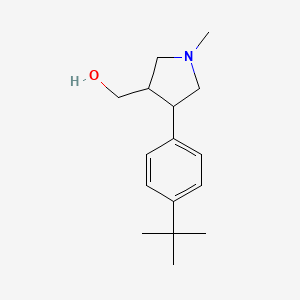

![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11777048.png)
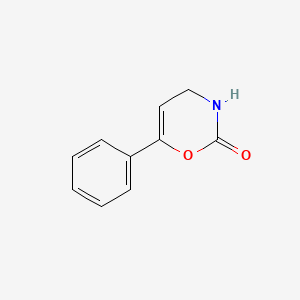

![3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11777062.png)
